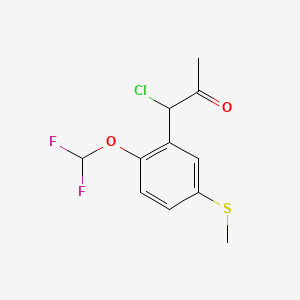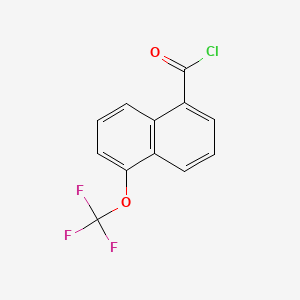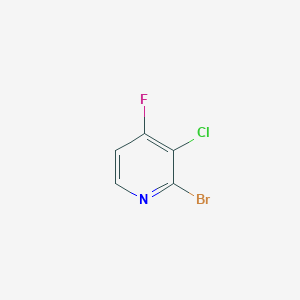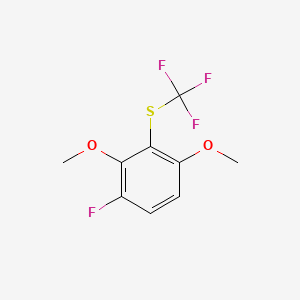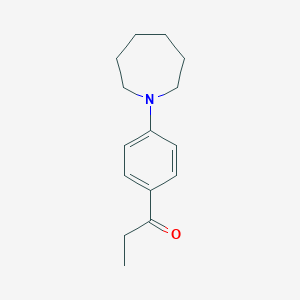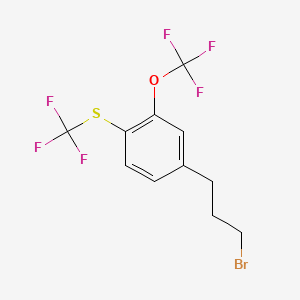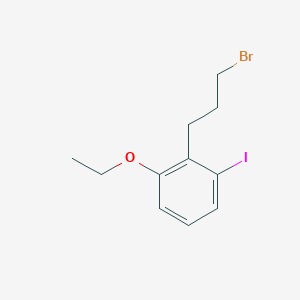![molecular formula C14H13ClF3N3O2 B14060222 (6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methoxy, and trifluoromethoxyphenyl groups. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with 4-(trifluoromethoxy)phenethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate particular enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.
2-Chloro-4-methoxypyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
6-Chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]-4-pyrimidinamine stands out due to its trifluoromethoxyphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with enhanced performance and specificity.
Properties
Molecular Formula |
C14H13ClF3N3O2 |
|---|---|
Molecular Weight |
347.72 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClF3N3O2/c1-22-13-20-11(15)8-12(21-13)19-7-6-9-2-4-10(5-3-9)23-14(16,17)18/h2-5,8H,6-7H2,1H3,(H,19,20,21) |
InChI Key |
FNOZDCSKMDMYIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)NCCC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


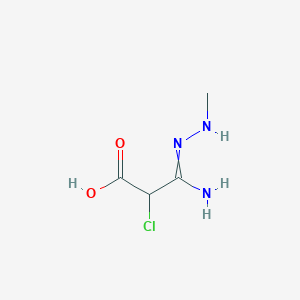
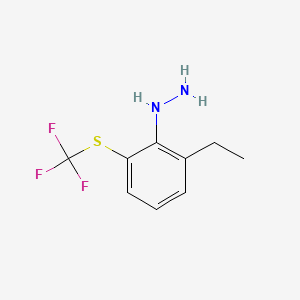
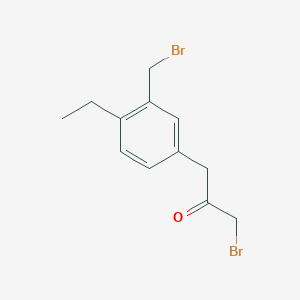
![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
